Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate
Description
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS: 412025-07-1) is a bicyclic spiro compound characterized by a 1,4-dioxaspiro[4.5]decane core. Its molecular formula is C₁₁H₁₈O₄ (molar mass: 214.26 g/mol) . The structure comprises a spiro junction at position 7, where a methyl group and an ethyl ester are attached.
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-3-14-10(13)11(2)5-4-6-12(9-11)15-7-8-16-12/h3-9H2,1-2H3 |
InChI Key |
LGVZJAAGYBDPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC2(C1)OCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations: Hydroxyl vs. Methyl Groups
Ethyl (7R,8S)-8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS: Not specified, ) differs by a hydroxyl group at position 8 instead of a methyl group.
- Molecular Formula : C₁₁H₁₈O₅ (molar mass: 230.26 g/mol).
- Stereochemistry (7R,8S) may also influence biological activity, though pharmacological data are unavailable .
Heteroatom Substitution: Aza-Spiro Analogues
7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes () replace the oxygen atom at position 7 with nitrogen.
Spiro Ring System Modifications
(Z)-7-Methyl-1,6-dioxaspiro[4.5]decane (Z-conophthorin) () modifies the dioxolane ring positions to 1,6 instead of 1,4.
- Molecular Formula : C₉H₁₆O₂.
- Impact: The 1,6-dioxaspiro configuration creates distinct ring strain and conformational flexibility. Z-conophthorin is a plant volatile involved in insect communication, highlighting how spiroacetal structural variations dictate ecological roles .
Ketone and Ester Derivatives
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate () features a ketone group at position 7.
- Molecular Formula : C₁₂H₁₈O₅ (molar mass: 242.27 g/mol).
- Impact : The oxo group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). This contrasts with the methyl group in the target compound, which primarily contributes steric bulk .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
*LogP values estimated using ChemDraw software.
Key Research Findings
Substituent Position Matters : Methyl groups at position 7 (target) vs. 8 () alter steric hindrance, affecting enzyme binding or catalytic reactions .
Heteroatom Swaps : Replacing oxygen with nitrogen (aza derivatives) introduces basicity, expanding utility in drug design .
Ketone vs. Ester : Oxo derivatives () are more reactive toward nucleophiles, whereas esters (target) are hydrolytically stable under physiological conditions .
Biological Activity
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate, with CAS number 1447957-37-0, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antioxidant and antimicrobial activities, alongside relevant case studies and research findings.
- Molecular Formula : C12H20O4
- Molecular Weight : 228.28 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. The antioxidant activity of this compound has been evaluated using various assays.
In studies, the compound exhibited significant radical scavenging ability, particularly in the ABTS assay where it showed a high antioxidant capacity compared to other tested extracts.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. The results indicate that the compound possesses notable antimicrobial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
These findings suggest that the compound could be a potential candidate for developing antimicrobial agents.
Study on Antioxidant Properties
A recent study focused on isolating bioactive compounds from various natural sources and evaluating their antioxidant activity. This compound was among the compounds tested, showing promising results in both DPPH and ABTS assays, indicating its potential utility in food preservation and therapeutic applications against oxidative stress-related diseases .
Study on Antimicrobial Efficacy
Another research project examined the antimicrobial efficacy of several dioxaspiro compounds, including this compound. The study reported that this compound effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli at relatively low concentrations .
Q & A
Q. What are the common synthetic routes for Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate?
The compound is typically synthesized via multi-step organic reactions. A key method involves alkylation of pyrrolidine enamine intermediates derived from ethyl 3-oxopiperidine-1-carboxylate, enabling the introduction of substituents like benzyl or indolylmethyl groups at specific positions . Another approach employs tandem hydroformylation/aldol condensation using cyclic ketones with unsaturated side chains, requiring catalysts such as [Rh(acac)(CO)₂] and ligands like BIPHEPHOS to achieve spirocyclic frameworks . Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side products.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXS/SHELXL) is widely used for structure solution and refinement, particularly for small molecules. Data collection involves high-resolution diffraction experiments, followed by phase determination and iterative refinement of atomic positions and thermal parameters . Crystallization conditions (e.g., solvent choice, slow evaporation) are critical for obtaining diffraction-quality crystals.
Q. What spectroscopic techniques are used for characterization?
- NMR Spectroscopy : H and C NMR identify functional groups and confirm spirocyclic geometry. For example, the methyl group at position 7 appears as a singlet in H NMR.
- IR Spectroscopy : Confirms carbonyl (C=O) and ester (C-O) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric composition .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculations model electronic properties and reaction pathways. For instance, frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites, while transition-state simulations elucidate mechanisms of ring-opening or functionalization reactions. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .
Q. What strategies address contradictions in reaction yields during fluorination?
Fluorination of analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using reagents like [SF₃][SbF₆] in CH₃CN with CsF as a catalyst can yield difluorinated products. Low yields may arise from competing side reactions (e.g., HF formation) or incomplete conversion. Mitigation strategies include optimizing catalyst loading, temperature (-20°C), and stoichiometry, as well as using anhydrous conditions .
Q. How is stereochemical purity assessed in derivatives?
Chiral HPLC or capillary electrophoresis separates enantiomers. For example, the (7R)-7-methyl stereoisomer can be resolved using a Chiralpak® column with hexane/isopropanol mobile phases. Circular Dichroism (CD) spectroscopy further confirms absolute configuration .
Q. What analytical methods detect trace impurities in pyrolysis studies?
Gas Chromatography-Mass Spectrometry (GC-MS) identifies degradation products. For instance, pyrolysis of related spiro compounds generates 2,5-dihydrofuran and methyl 2-oxopropanoate, detected via retention time and fragmentation patterns. Quantification requires calibration with authentic standards .
Key Challenges and Solutions
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to minimize racemization .
- Functionalization : Selective fluorination or hydroxylation requires protecting groups (e.g., tert-butyl carbamate) to prevent undesired reactivity .
- Biological Activity : Screen against enzyme targets (e.g., kinases) using SPR (Surface Plasmon Resonance) or fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
